1-[(2,4-dichlorobenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-3-carboxamide
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Overview
Description
1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a sulfonyl group attached to a dichlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include sodium (2,4-dichlorophenyl)methanesulfinate and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-2-PHENYLPROPAN-2-OL: Shares the dichlorophenyl and methanesulfonyl groups but differs in the rest of the structure.
SODIUM (2,4-DICHLOROPHENYL)METHANESULFINATE: Contains the same dichlorophenyl group but has a different functional group attached.
Uniqueness
1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H29Cl2N3O4S |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]-N-[2-(2-methylpropylcarbamoyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O4S/c1-16(2)13-27-24(31)20-7-3-4-8-22(20)28-23(30)17-6-5-11-29(14-17)34(32,33)15-18-9-10-19(25)12-21(18)26/h3-4,7-10,12,16-17H,5-6,11,13-15H2,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
RAKNIFIONJCQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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